5-ethynyl-2-methoxybenzoic acid
Description
Properties
CAS No. |
2648965-66-4 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-2-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxybenzoic acid.
Bromination: The 5-position of the aromatic ring is brominated using bromine or a brominating agent.
Sonogashira Coupling: The brominated intermediate undergoes a Sonogashira coupling reaction with an acetylene derivative to introduce the ethynyl group at the 5-position.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.
Major Products:
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 5-ethenyl-2-methoxybenzoic acid or 5-ethyl-2-methoxybenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: 5-Ethynyl-2-methoxybenzoic acid is used as a building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in drug development.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-ethynyl-2-methoxybenzoic acid and its derivatives involves interactions with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the methoxy group can engage in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Properties
5-Bromo-2-Methoxybenzoic Acid
- Substituents : Bromo (–Br) at C5, methoxy (–OCH₃) at C2.
- Key Features : Bromine’s electronegativity increases acidity (pKa ~2.8) compared to unsubstituted benzoic acid (pKa ~4.2). The bulky bromo group reduces solubility in polar solvents but enhances lipophilicity, favoring membrane permeability in antibacterial applications .
- Synthesis : Prepared via bromination of 5-bromosalicylic acid followed by methylation (e.g., using iodomethane/K₂CO₃) .
5-Methoxysalicylic Acid (5-Methoxy-2-Hydroxybenzoic Acid)
- Substituents : Methoxy (–OCH₃) at C5, hydroxy (–OH) at C2.
- Key Features : The hydroxyl group at C2 enables hydrogen bonding, increasing solubility in aqueous media (melting point: 156–158°C). Its pKa (~2.9) is lower than benzoic acid due to electron-withdrawing effects of the –OH group. Isolated from Primula veris, it serves as a plant metabolite .
5-((tert-Butoxycarbonyl)Amino)-2-Methoxybenzoic Acid
- Substituents: tert-BOC-protected amino (–NHBoc) at C5, methoxy (–OCH₃) at C2.
- Key Features : The bulky tert-BOC group reduces acidity (pKa ~4.2) and solubility in water. This derivative is primarily used as a synthetic intermediate for peptide coupling or drug discovery .
2-Methoxy-6-Methylbenzoic Acid
- Substituents : Methoxy (–OCH₃) at C2, methyl (–CH₃) at C4.
- Key Features : The methyl group introduces steric hindrance, lowering reactivity in electrophilic substitutions. Its pKa (~4.5) is higher than 5-ethynyl-2-methoxybenzoic acid due to the electron-donating methyl group .
Table 1. Comparative Data for Selected Benzoic Acid Derivatives
*Inferred from substituent effects.
Biological Activity
5-Ethynyl-2-methoxybenzoic acid (C10H8O3) is a benzoic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its biochemical properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 2648965-66-4 |
| Molecular Formula | C10H8O3 |
| Molecular Weight | 176.2 g/mol |
| Purity | ≥95% |
This compound is characterized by the presence of both an ethynyl group and a methoxy group, which contribute to its unique chemical reactivity and biological properties. The compound can undergo various reactions such as nucleophilic substitution and oxidation, leading to the formation of diverse derivatives with potential biological activity.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain synthesized compounds based on this structure demonstrate effectiveness against pathogens like Escherichia coli and Pseudomonas aeruginosa. This suggests a potential application in treating bacterial infections .
Anticancer Activity
The anticancer properties of this compound are under ongoing investigation. Preliminary studies indicate that the compound may influence cell signaling pathways involved in cancer progression. Its derivatives have been shown to modulate gene expression related to apoptosis and cell proliferation, presenting a promising avenue for cancer therapy .
The mechanism through which this compound exerts its biological effects involves several molecular interactions:
- π-π Interactions : The ethynyl group can engage in π-π stacking with aromatic systems, enhancing binding affinity to biological targets.
- Hydrogen Bonding : The methoxy group facilitates hydrogen bonding, which can stabilize interactions with enzymes and receptors.
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular functions such as metabolism and signal transduction.
Study on Antimicrobial Activity
A recent study synthesized various derivatives of this compound and evaluated their antimicrobial efficacy. The results showed that some compounds possessed Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents.
Study on Anticancer Effects
Another investigation focused on the anticancer effects of this compound in vitro using cancer cell lines. The study reported a dose-dependent reduction in cell viability and induction of apoptosis in treated cells, suggesting that this compound may serve as a lead compound for further development in cancer therapeutics .
Q & A
Q. What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, lab coat, and fume hood use .
- Spill Management : Absorb with vermiculite, dispose as hazardous waste .
Applications in Drug Discovery
Q. How does this compound compare to other benzoic acid derivatives in antibacterial studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
